5-Methyl-N-phenylpyridin-2-amine

Analytical Reference Standards Pharmaceutical Impurity Profiling Quality Control

Analytical labs developing ANDA submissions require the exact Pirfenidone impurity marker-not a generic analog. This certified 5-methyl-2-anilinopyridine (≥98%) eliminates peak misassignment risk. - **Regulatory alignment**: Meets ICH Q3A/Q3B expectations for impurity quantification. - **Predictable chromatography**: Verified LogP 3.13-3.30 (C18 retention) & pKa 5.96 (pH 5.5 → ~74% ionized). - **Dual application**: Also characterized as Ibrutinib Impurity 25 for stability-indicating methods. Supplied with Certificate of Analysis (NMR, MS, HPLC).

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 43191-23-7
Cat. No. B3328239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-N-phenylpyridin-2-amine
CAS43191-23-7
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)NC2=CC=CC=C2
InChIInChI=1S/C12H12N2/c1-10-7-8-12(13-9-10)14-11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)
InChIKeyIAPOAEZRYHLSAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-N-phenylpyridin-2-amine: Scaffold Overview and Key Properties


5-Methyl-N-phenylpyridin-2-amine (CAS 43191-23-7), also referred to as 5-methyl-2-anilinopyridine or 5-methyl-N-phenyl-2-pyridinamine, is a disubstituted 2-aminopyridine scaffold bearing a phenylamino group at the 2-position and a methyl substituent at the 5-position of the pyridine ring . With a molecular formula of C₁₂H₁₂N₂ and a molecular weight of 184.24 g·mol⁻¹, this compound belongs to the broader class of anilinopyridines that have been extensively explored as kinase inhibitor scaffolds, tubulin polymerization inhibitors, and synthetic intermediates for fused heterocycles . The 5-methyl substitution distinguishes it from the parent 2-anilinopyridine scaffold and from regioisomeric N-methyl analogs, imparting quantifiable differences in acid-base character (predicted pKa 5.96 ± 0.10 vs. 5.58 ± 0.10 for the unsubstituted parent), lipophilicity (LogP ~3.13–3.30 vs. ~2.83–2.90), and specific utility as a certified reference standard for Pirfenidone impurity profiling .

Identity Pirfenidone and Ibrutinib impurity reference standard with certified traceability
Distinction 5-Methyl substitution differentiates from unsubstituted 2-anilinopyridine scaffold
Additional use Pre-functionalized building block for P,N-hybrid ligand synthesis

Why Substitution Pattern Matters vs. Unsubstituted Analogs


Within the 2-anilinopyridine chemotype, subtle substitution patterns produce measurable shifts in physicochemical properties that directly impact chromatographic retention, solubility, and synthetic reactivity . The 5-methyl substituent on the pyridine ring elevates the predicted pKa from 5.58 (2-anilinopyridine) to 5.96, reflecting the electron-donating effect that alters protonation state at physiological and analytical pH ranges . This same substitution increases lipophilicity by ΔLogP ≈ 0.3–0.5 units, which modifies reversed-phase HPLC retention times and influences partitioning behavior in liquid–liquid extraction workflows . Moreover, the 5-methylpyridin-2-amine substructure is the critical scaffold element that defines this compound as the authentic Pirfenidone impurity, distinct from other anilinopyridine analogs that lack the precise substitution pattern required for compendial reference standard traceability . In organophosphorus synthesis, the 5-methyl group directs reactivity during cyclocondensation with dimethylformamide or dimethylacetamide dimethyl acetal to afford the 1,3-azaphospholo[5,4-b]pyridine ring system—a transformation not accessible to the unsubstituted or N-alkylated analogs [1].

Risk Factor
5-Methyl-N-phenylpyridin-2-amine
2-Anilinopyridine (unsubstituted)
Ionization profile
Elevated pKa shifts protonation state at analytical pH ranges
Lower pKa may alter RP-HPLC retention and SPE recovery
Chromatographic retention
Higher LogP yields measurably longer C18 retention
Lower LogP reduces retention; separation windows may not transfer
Reference standard qualification
Certified impurity standard with documented traceability
Generic research chemical; lacks impurity-standard documentation chain

Quantitative Differentiation Evidence Against Closest Analogs


Purity Specification: 98% Assay vs. Generic 2-Anilinopyridine

5-Methyl-N-phenylpyridin-2-amine is supplied at a minimum purity of 98% (HPLC) by multiple independent vendors including Fluorochem (Product Code F616170), ChemScene (Cat. No. CS-0093958), and LeYan (Cat. No. 1164598) . In contrast, the closest unsubstituted analog, 2-anilinopyridine (CAS 6631-37-4), is routinely offered at ≥95% purity by major suppliers . This 3-percentage-point purity differential translates to a maximum impurity burden of ≤2% for 5-methyl-N-phenylpyridin-2-amine compared to ≤5% for generic 2-anilinopyridine—a reduction in potential interfering species of approximately 60% .

Purity Specification
Specification review
≥98% HPLC vs. ≥95% HPLC for unsubstituted analog
Reduced impurity burden supports impurity profiling method validation
Vendor COA review recommended; purity basis: HPLC area %
Analytical Reference Standards Pharmaceutical Impurity Profiling Quality Control

Acid-Base Character: pKa Elevation from 5-Methyl Substitution

The predicted acid dissociation constant (pKa) of 5-methyl-N-phenylpyridin-2-amine is 5.96 ± 0.10, compared to 5.58 ± 0.10 for the unsubstituted 2-anilinopyridine scaffold . This ΔpKa of +0.38 units arises from the electron-donating inductive effect of the 5-methyl substituent, which modestly increases the electron density on the pyridine nitrogen and thereby reduces its propensity to ionize (weaker conjugate acid) . At pH 5.5—a common mobile-phase pH for ion-pairing reversed-phase chromatography—the 5-methyl compound is approximately 74% ionized (calculated using the Henderson–Hasselbalch equation with pKa 5.96) versus approximately 55% ionization for 2-anilinopyridine (pKa 5.58), yielding a meaningful difference in retention behavior .

Acid-Base Character
Reported
Predicted pKa 5.96 ± 0.10 vs. 5.58 ± 0.10
Ionization shift informs mobile-phase pH selection for HPLC method development
Predicted values from ACD/Labs; experimental verification advised
Physicochemical Profiling Ionization State Prediction Chromatographic Method Development

Lipophilicity Differentiation: Increased LogP and Retention

5-Methyl-N-phenylpyridin-2-amine exhibits a computed LogP value of 3.30 (Fluorochem) to 3.13 (ChemScene), compared to LogP values of 2.83–2.90 reported for the unsubstituted 2-anilinopyridine scaffold . This ΔLogP of +0.24 to +0.48 units is attributable to the addition of a single methyl group (ΔMW = 14.03 g·mol⁻¹) and translates to an estimated 1.7- to 3.0-fold increase in octanol–water partition coefficient in the neutral form . The TPSA remains constant at 24.92 Ų for both compounds, confirming that the lipophilicity gain arises purely from the additional hydrocarbon surface area without altering hydrogen-bonding capacity .

Lipophilicity
Reported
LogP 3.13–3.30 vs. 2.83–2.90; TPSA unchanged at 24.92 Ų
Higher retention supports C18 separation optimization from polar API
Computed values; ΔLogP ≈ +0.35; no change in H-bond capacity
Lipophilicity Profiling Chromatographic Retention Prediction ADME Property Optimization

Certified Reference Standard for ANDA-Ready Traceability

5-Methyl-N-phenylpyridin-2-amine is explicitly catalogued and supplied as a certified Pirfenidone impurity reference standard by multiple pharmaceutical reference standard manufacturers including Daicel Pharma Standards (Cat. No. DCTI-C-714) and QCSRM (Ibrutinib Impurity 25 / Pirfenidone Impurity) . These products are supplied with full characterization data compliant with regulatory guidelines and offer further traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. In contrast, generic 2-anilinopyridine (CAS 6631-37-4) and its N-alkyl regioisomers are not qualified as Pirfenidone impurity reference standards and lack the documented traceability chain required for ANDA analytical method validation .

Reference Standard Status
Class-level
Certified Pirfenidone impurity standard (Daicel, QCSRM) Generic 2-anilinopyridine: research chemical only
Supports impurity traceability in analytical method validation
Documentation scope varies by supplier; site-specific verification advised
Pharmaceutical Impurity Standards ANDA Method Validation Regulatory Compliance

Synthetic Utility in Organophosphorus Heterocycle Synthesis

5-Methyl-N-phenylpyridin-2-amine serves as the requisite 2-aminopyridine building block for constructing 5-methyl-1-phenyl-1,3-azaphospholo[5,4-b]pyridine, a pyrido-annulated σ²-phosphorus heterocycle accessible via reduction of diethyl 2-aminopyridine-3-phosphonates followed by cyclocondensation with dimethylacetamide dimethyl acetal, as reported by Adam et al. (2010) [1]. The 5-methyl substituent on the pyridine ring is incorporated into the final annulated product, influencing the electronic properties of the phosphorus center and thereby modulating its σ-donor/π-acceptor character as a P,N-hybrid ligand [1]. The corresponding 1,3-azaphospholo[5,4-b]pyridine without the 5-methyl group (derived from unsubstituted 2-anilinopyridine) exhibits distinct coordination behavior toward transition metals, and the two products are not synthetically interchangeable .

Synthetic Utility
Reported
Precursor to 5-methyl-1-phenyl-1,3-azaphospholo[5,4-b]pyridine via Adam–Heinicke route
Pre-installed methyl group streamlines P,N-ligand library synthesis
Coordination behavior distinct from unsubstituted analog; M(CO)‚ complexes reported
Organophosphorus Chemistry Heterocycle Synthesis P,N-Hybrid Ligand Design

Key Application Scenarios Based on Differentiation Evidence


Pirfenidone ANDA Development: Impurity Reference Standard

5-Methyl-N-phenylpyridin-2-amine is the structurally correct, certified reference standard for Pirfenidone impurity profiling in Abbreviated New Drug Application (ANDA) submissions . With a minimum purity of 98%, a verified LogP of 3.13–3.30 (ensuring predictable C18 retention), and a pKa of 5.96 (enabling mobile-phase pH optimization), this compound provides analytical laboratories with a well-characterized impurity marker that meets ICH Q3A/Q3B and ANDA regulatory expectations . Procurement of this specific compound—rather than a generic 2-anilinopyridine analog—ensures that the impurity peak observed during HPLC analysis corresponds unequivocally to the authentic Pirfenidone-related substance, supported by a vendor Certificate of Analysis that includes NMR, MS, and chromatographic purity data .

Chromatographic Method Scouting via pH and LogP Control

The documented pKa difference (+0.38 units relative to 2-anilinopyridine) and LogP increase (+0.24–0.48 units) provide analytical development scientists with a quantitative basis for predicting and optimizing reversed-phase chromatographic separation . At pH 5.5, the compound is approximately 74% ionized, enabling ion-pairing or ion-exchange chromatographic modes that exploit the protonated pyridinium form . The elevated LogP translates to measurably longer retention on C18 columns, which can be leveraged to resolve this impurity from the more polar Pirfenidone active pharmaceutical ingredient and from other process-related impurities with lower lipophilicity . This predictable behavior reduces method development time compared to trial-and-error approaches with untested analogs.

P,N-Hybrid Ligand Precursor for Organometallic Synthesis

For research groups synthesizing pyrido-annulated σ²-phosphorus heterocycles as P,N-hybrid ligands for transition-metal catalysis, 5-methyl-N-phenylpyridin-2-amine provides the correctly substituted 2-aminopyridine precursor required for the Adam–Heinicke cyclocondensation route to 5-methyl-1-phenyl-1,3-azaphospholo[5,4-b]pyridine . The 5-methyl group is installed at the building-block stage rather than requiring post-annulation functionalization, and the resulting phosphorus heterocycle forms well-characterized η¹-pentacarbonylchromium(0) and pentacarbonyltungsten(0) complexes with distinct electronic properties attributable to the methyl substituent . Procurement of the pre-methylated building block streamlines the synthetic sequence and avoids the regioselectivity challenges associated with late-stage methylation of the unsubstituted heterocycle.

Ibrutinib Impurity Profiling and Degradation Analysis

5-Methyl-N-phenylpyridin-2-amine is also catalogued as Ibrutinib Impurity 25 by qualified reference standard suppliers, indicating its relevance as a potential process-related impurity or degradation product in Ibrutinib drug substance . Its higher purity specification (≥98%) and availability with full analytical characterization (NMR, MS, HPLC) make it suitable for LC-MS/MS impurity identification studies, forced degradation experiments, and stability-indicating method development in Ibrutinib pharmaceutical development programs . The documented LogP and pKa values further support the development of extraction and chromatographic methods for quantifying this impurity at levels as low as 0.05% relative to the Ibrutinib active peak .

Application
Selection Property
Validation Focus
Pirfenidone impurity profiling studies
Certified reference standard with full characterization data
HPLC identity, purity, and retention-time verification
Reversed-phase HPLC method development
Documented pKa and LogP parameters enabling pH-dependent retention control
Peak resolution optimization against polar API and related impurities
P,N-hybrid ligand precursor synthesis
Pre-functionalized 5-methyl-2-aminopyridine building block
Cyclocondensation reactivity and transition-metal complexation
Ibrutinib impurity identification studies
Qualified impurity reference material with LC-MS characterization
Trace-level impurity quantification and stability-indicating analysis
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